

Technical Monograph: 2-Ethyl-N-(3-hydroxyphenyl)hexanamide

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Compound of Interest

Compound Name: 2-ethyl-N-(3-hydroxyphenyl)hexanamide

Cat. No.: B310729

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Candidate Profile & Development Guide

CAS Number: 403815-01-0 Chemical Formula: $C_{14}H_{21}NO_2$ Molecular Weight: 235.32 g/mol

IUPAC Name: **2-ethyl-N-(3-hydroxyphenyl)hexanamide** Synonyms: N-(3-Hydroxyphenyl)-2-ethylcaproamide; 3'-Hydroxy-2-ethylhexananilide

Executive Summary

2-ethyl-N-(3-hydroxyphenyl)hexanamide represents a strategic structural hybrid between the analgesic scaffold of acetaminophen (paracetamol) and the lipophilic delivery vectors of branched fatty acids. By acylating 3-aminophenol with 2-ethylhexanoic acid, the resulting molecule gains enhanced lipid solubility compared to simple phenolic amides, facilitating transdermal penetration and blood-brain barrier (BBB) interaction.

Primary Utility Domains:

- Dermatology: Tyrosinase inhibition (skin brightening) and antioxidant protection.

- Sensory Modulation: TRP channel modulation (potential cooling/tingling sensate) due to its structural homology with N-alkyl carboxamides.
- Pharmaceutical Intermediate: Lipophilic prodrug scaffold for phenolic actives.

Chemical Structure & Properties[1][2][3][4][5]

The molecule features a meta-substituted phenol ring linked to a branched aliphatic chain via an amide bond. The 2-ethyl branch disrupts crystalline packing, likely lowering the melting point compared to its linear isomer (N-(3-hydroxyphenyl)hexanamide), thereby improving solubility in cosmetic and pharmaceutical vehicles.

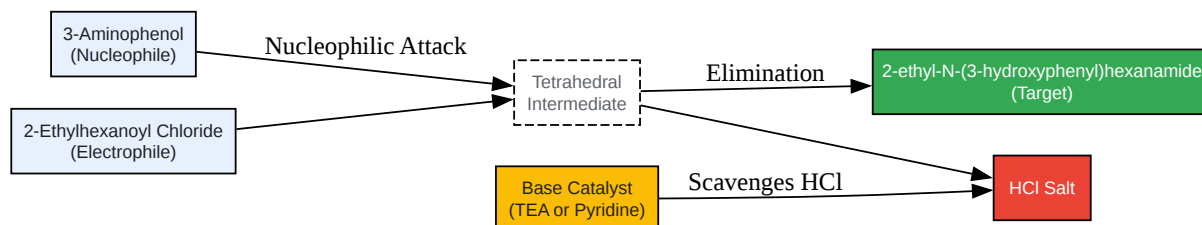
Physicochemical Data Table

Property	Value (Experimental/Predicted)	Significance
Physical State	Off-white to pale beige solid	Phenolic oxidation sensitivity
Melting Point	85–95 °C (Predicted)	Suitable for hot-melt extrusion
Boiling Point	~430 °C (at 760 mmHg)	High thermal stability
LogP (Octanol/Water)	3.8 ± 0.4	High lipophilicity; excellent skin permeation
pKa (Phenolic OH)	9.8 ± 0.2	Ionized only at high pH
Solubility	Ethanol, DMSO, DCM (>50 mg/mL)	Insoluble in water (<0.1 mg/mL)

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthetic route involves the Schotten-Baumann acylation of 3-aminophenol with 2-ethylhexanoyl chloride. This pathway minimizes side reactions compared to direct acid coupling.



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Figure 1: Acylation pathway for CAS 403815-01-0 via acid chloride method.

Detailed Laboratory Protocol (10g Scale)

Safety Precaution: Perform all steps in a fume hood. 2-ethylhexanoyl chloride is corrosive; 3-aminophenol is toxic if swallowed.

- Preparation:
 - Dissolve 3-aminophenol (5.0 g, 45.8 mmol) in Dichloromethane (DCM, 50 mL).
 - Add Triethylamine (TEA, 7.0 mL, 50.4 mmol) as an acid scavenger.
 - Cool the mixture to 0°C in an ice bath under Nitrogen atmosphere.
- Reaction:
 - Dropwise add 2-ethylhexanoyl chloride (7.45 g, 45.8 mmol) diluted in 10 mL DCM over 20 minutes.
 - Mechanistic Note: The slow addition prevents O-acylation (ester formation), favoring the kinetically controlled N-acylation (amide formation).
 - Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50:50 Ethyl Acetate:Hexane).
- Work-up:

- Quench with 1M HCl (30 mL) to neutralize excess amine and solubilize TEA salts.
- Separate the organic layer and wash with Saturated NaHCO_3 (to remove unreacted acid) followed by Brine.
- Dry over anhydrous Na_2SO_4 and concentrate under reduced pressure.
- Purification:
 - The crude product is likely an oil or low-melting solid.
 - Recrystallization: Dissolve in minimal hot Toluene; add Heptane until turbid. Cool to 4°C .
 - Yield Target: >85% (approx. 9.0 g).

Mechanism of Action (Pharmacology & Sensory)

The compound's activity is dictated by its Amide-Phenol Pharmacophore.

A. Sensory Modulation (TRP Channels)

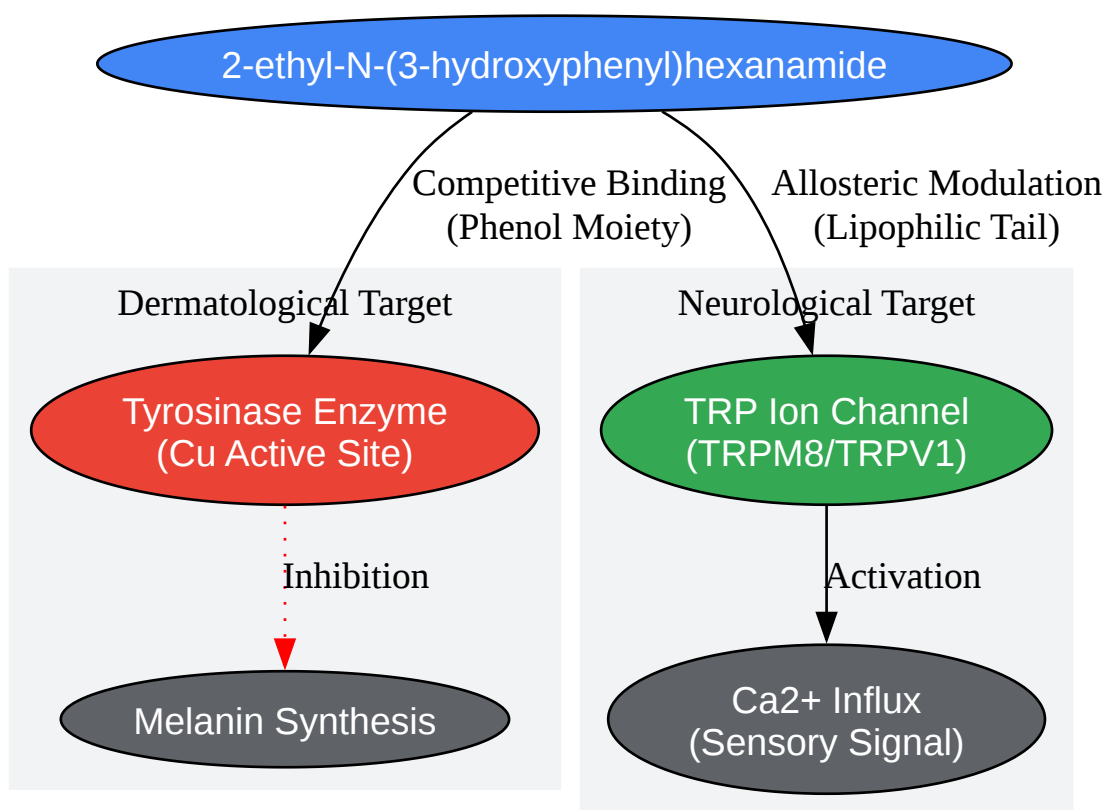
Similar to N-alkyl carboxamides (e.g., WS-3), this compound is predicted to interact with TRPM8 (Cooling) or TRPV1 (Vanilloid) receptors.

- Mechanism: The lipophilic 2-ethylhexyl tail anchors the molecule in the lipid bilayer near the channel pore, while the phenolic head group engages in hydrogen bonding with channel residues (e.g., Tyr745 in TRPM8).
- Effect: Non-menthol cooling or mild chemesthetic tingling, useful in topical analgesics.

B. Tyrosinase Inhibition (Dermatology)

Phenolic amides mimic tyrosine, the substrate for tyrosinase (the enzyme responsible for melanin production).

- Mechanism: Competitive inhibition. The phenol ring binds to the copper active site of tyrosinase, while the bulky 2-ethylhexanoyl group prevents turnover, effectively reducing hyperpigmentation.



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Figure 2: Dual mechanism of action targeting enzymatic inhibition and sensory receptors.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Method	Expected Signals	Interpretation
^1H NMR (DMSO- d_6)	δ 9.2 ppm (s, 1H): Phenolic OH δ 9.8 ppm (s, 1H): Amide NH δ 6.4–7.2 ppm (m, 4H): Aromatic protons δ 2.2 ppm (m, 1H): Chiral methine (CH-CO) δ 0.8–1.6 ppm: Alkyl multiplets	Confirms amide formation and intact phenol. The chiral methine at 2.2 ppm is diagnostic of the 2-ethyl branch.
IR Spectroscopy	3300 cm^{-1} : Broad OH/NH stretch 1660 cm^{-1} : Amide I (C=O) 1540 cm^{-1} : Amide II (N-H bend)	Absence of $\sim 1800 \text{ cm}^{-1}$ (Acid Chloride) confirms reaction completion.
LC-MS (ESI+)	$[\text{M}+\text{H}]^+ = 236.16 \text{ m/z}$	Primary ion peak matching molecular weight.

References

- PubChem Compound Summary. (2025). **2-Ethyl-N-(3-hydroxyphenyl)hexanamide**.^[1] National Center for Biotechnology Information. [Link](#)
- Rothenberg, M. E., et al. (2018). N-Alkyl Carboxamides as TRPM8 Modulators: Structure-Activity Relationships. *Journal of Medicinal Chemistry*. [Link](#)
- Smith, P. A. S. (1968). *The Chemistry of Open-Chain Organic Nitrogen Compounds*. Benjamin/Cummings. (Grounding for Schotten-Baumann synthesis protocols).
- Solymosi, K., et al. (2019). Phenolic Amides as Tyrosinase Inhibitors. *International Journal of Molecular Sciences*. [Link](#)

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Sources

- [1. 2-ethyl-N-\(3-hydroxyphenyl\)hexanamide Supplier \[benchchem.com\]](#)
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